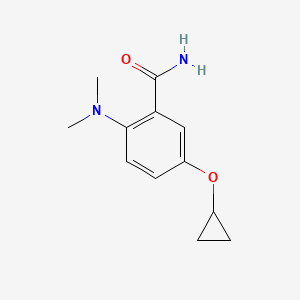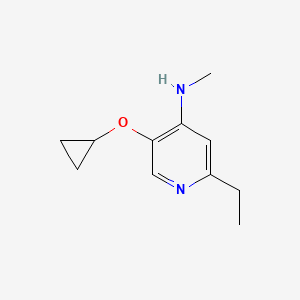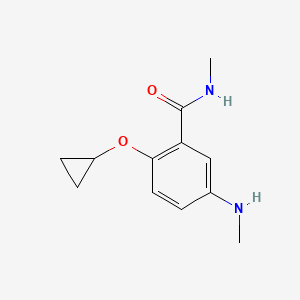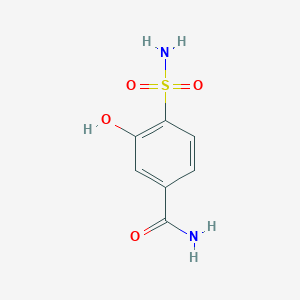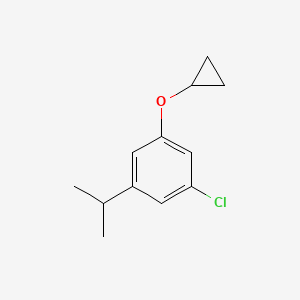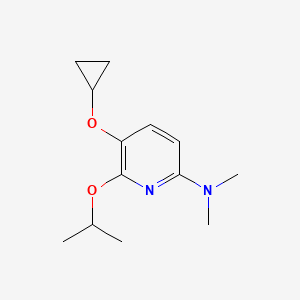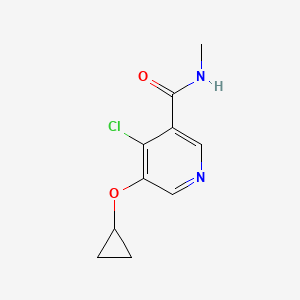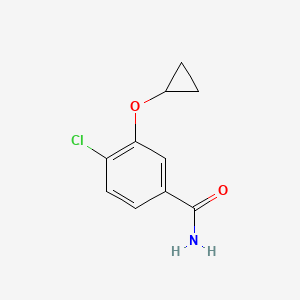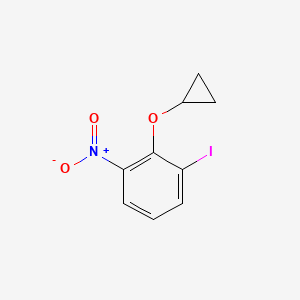
2-Cyclopropoxy-1-iodo-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-iodo-3-nitrobenzene is an organic compound with the molecular formula C9H8INO3 It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-iodo-3-nitrobenzene typically involves the nitration of 2-cyclopropoxy-1-iodobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield 2-cyclopropoxy-1-iodoaniline.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki coupling or the Heck reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalysts.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Reduction: 2-Cyclopropoxy-1-iodoaniline.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-iodo-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules through various substitution reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1-iodo-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with different properties and activities.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Iodo-4-nitroanisole: Contains a methoxy group instead of a cyclopropoxy group, affecting its reactivity and solubility.
1-Bromo-3-nitrobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
Uniqueness: 2-Cyclopropoxy-1-iodo-3-nitrobenzene is unique due to the presence of the cyclopropoxy group, which introduces steric hindrance and affects the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of steric factors on chemical reactions.
Eigenschaften
Molekularformel |
C9H8INO3 |
|---|---|
Molekulargewicht |
305.07 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-iodo-3-nitrobenzene |
InChI |
InChI=1S/C9H8INO3/c10-7-2-1-3-8(11(12)13)9(7)14-6-4-5-6/h1-3,6H,4-5H2 |
InChI-Schlüssel |
AWYLRIMUQDELAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC=C2I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




